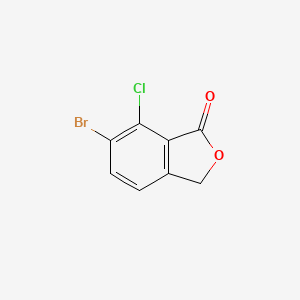

6-Bromo-7-chloro-3H-2-benzofuran-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

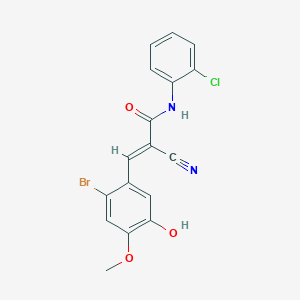

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a chemical compound that has generated considerable interest in the fields of chemistry and pharmacology due to its unique physical and chemical properties. It has a molecular formula of C8H4BrClO2 and a molecular weight of 247.47 .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, benzofuran rings can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one can be represented by the InChI code1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 . Chemical Reactions Analysis

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, can undergo various chemical reactions. For example, they can be involved in reactions catalyzed by hypervalent iodine reagents, ruthenium, and indium (III) halides . They can also participate in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one include a molecular weight of 247.47 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Isothiocoumarin Derivatives

6-Bromo-7-chloro-3H-2-benzofuran-1-one is used in the synthesis of isothiocoumarin derivatives. These compounds are obtained through a series of reactions including hydrolysis and condensation, starting from 2-benzofuran-1(3H)-one (phthalide) (Pokhodylo, Matiychuk, & Obushak, 2010).

Formation of Halogenated Benzofurans

Halogenated benzofurans, including 6-bromo and 7-chloro derivatives, are formed via thermal rearrangement processes. These processes involve electrophilic bromination and the formation of cyclic bromonium ion intermediates (Šarčevic̀, Zsindely, & Schmid, 1973).

Domino Synthesis Processes

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a potential intermediate in domino synthesis processes involving the coupling of halogenated benzenes with beta-keto esters. This process results in the formation of various benzofurans with different substituents (Lu, Wang, Zhang, & Ma, 2007).

Pesticide Intermediate Synthesis

This compound serves as an intermediate in the synthesis of pesticides with condensed heterocyclic structures. The synthesis involves a novel method starting from 4-chloro salicylic acid and proceeds through steps like esterification, etherification, hydrolysis, cyclization, and bromination (Xiaojun, 2005).

Investigation of Substituent Effects

Research into the substituent effects in the benzofuran system includes studying the electrophilic bromination of benzofuran and its derivatives. This research helps understand the reaction kinetics and product formation under various conditions (Okuyama, Kunugiza, & Fueno, 1974).

Direcciones Futuras

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Propiedades

IUPAC Name |

6-bromo-7-chloro-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJROJBIVKCEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-chloro-3H-2-benzofuran-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)

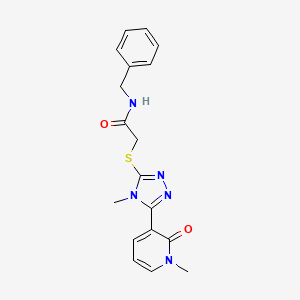

![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

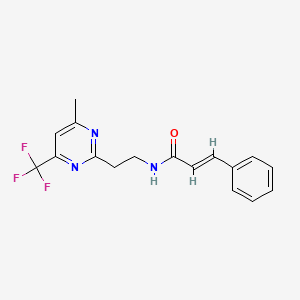

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)